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A deep dive into the clinical trial outcomes of Tafamidis versus Patisiran, Inotersen, Vutrisiran,
and Acoramidis reveals a shifting landscape in the management of Transthyretin Amyloidosis
(ATTR), a rare and life-threatening disease. This guide provides a comprehensive comparison
of these therapies, focusing on their clinical efficacy, safety profiles, and the methodologies of
their pivotal clinical trials.

Transthyretin amyloidosis (ATTR) is a progressive condition characterized by the misfolding
and aggregation of transthyretin (TTR) protein, leading to the formation of amyloid fibrils that
deposit in various organs, primarily the heart and nerves. For years, treatment options were
limited, but the approval of Tafamidis marked a significant turning point. Now, a new wave of
therapies, including RNA interference (RNAI) agents and other TTR stabilizers, is further
revolutionizing patient care. This report offers an objective comparison of the clinical trial data
for these treatments to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Stabilizers vs. Silencers

The therapeutic strategies for ATTR primarily fall into two categories: TTR stabilizers and TTR
silencers.

o TTR Stabilizers (Tafamidis and Acoramidis): These small molecules bind to the TTR
tetramer, preventing it from dissociating into monomers—the rate-limiting step in amyloid
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fibril formation. By stabilizing the native structure of the TTR protein, these drugs reduce the
production of amyloidogenic intermediates.[1][2][3][4]

e TTR Silencers (Patisiran, Inotersen, and Vutrisiran): These therapies utilize RNA-based
mechanisms to inhibit the synthesis of TTR protein in the liver, thereby reducing the overall
concentration of circulating TTR available for misfolding and aggregation. Patisiran and
Vutrisiran are small interfering RNA (siRNA) therapeutics, while Inotersen is an antisense
oligonucleotide (ASO).

Therapeutic Mechanisms in ATTR
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Figure 1: Mechanisms of action for TTR stabilizers and silencers in ATTR.
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Clinical Trial Outcomes: A Head-to-Head
Comparison

The efficacy and safety of these therapies have been evaluated in several key clinical trials.
The following tables summarize the primary outcomes related to mortality and cardiovascular
hospitalizations.

Tafamidis (ATTR-ACT Study)

The Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) was a pivotal Phase
3 study that established the efficacy of Tafamidis in patients with ATTR-CM.[5][6][7]

Tafamidis (Pooled

Outcome Placebo p-value
20mg and 80mg)
All-Cause Mortality (at
29.5% (78/264) 42.9% (76/177) 0.0259
30 months)
Cardiovascular-
Related
0.48 0.70 <0.0001

Hospitalizations (Rate

per year)

Table 1: Key outcomes from the ATTR-ACT trial for Tafamidis.[8][9]

Patisiran (APOLLO-B Study)

The APOLLO-B Phase 3 study evaluated the efficacy and safety of Patisiran in patients with
ATTR amyloidosis with cardiomyopathy.
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o Hazard Ratio (95%
Outcome Patisiran Placebo

Cl)

All-Cause Mortality (at

2.8% (5/181) 4.5% (8/178) 0.554 (0.281 to 1.094)
12 months)
Composite of All-
Cause Mortality and
Frequency of All-
Cause - - 0.801 (0.573t01.118)

Hospitalizations and
Urgent Heart Failure
Visits

Table 2: Key outcomes from the APOLLO-B trial for Patisiran.[1][10][11] Note: The study was
not powered for mortality and hospitalization endpoints.

Vutrisiran (HELIOS-B Study)

The HELIOS-B Phase 3 study assessed the efficacy and safety of Vutrisiran in patients with
ATTR amyloidosis with cardiomyopathy.

. Hazard Ratio
Outcome Vutrisiran Placebo p-value
(95% CI)

Composite of All-

Cause Mortality

0.72 (0.56 to
and Recurrent - - 0.01
] 0.93)
Cardiovascular
Events
All-Cause
] 0.65 (0.46 to
Mortality (at 42 - - 0.01
0.90)
months)

Table 3: Key outcomes from the HELIOS-B trial for Vutrisiran.[3][11]
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Acoramidis (ATTRibute-CM Study)

The ATTRibute-CM Phase 3 trial evaluated the efficacy and safety of Acoramidis in patients
with ATTR-CM.

. Hazard Ratio
Outcome Acoramidis Placebo p-value
(95% CI)

Composite of All-

Cause Mortality

] 0.64 (0.50 to

or First 35.9% 50.5% 0.0008

] 0.83)
Cardiovascular
Hospitalization
First

] 0.60 (0.45 to
Cardiovascular 26.7% 42.6% 0.80) 0.0005
Hospitalization '
All-Cause 0.77 (0.54 to

) 19.3% 25.7% 0.15

Mortality 1.10)

Table 4: Key outcomes from the ATTRibute-CM trial for Acoramidis.[2][7]

Inotersen (NEURO-TTR Study)

The NEURO-TTR Phase 3 study primarily focused on neurological endpoints in patients with
hereditary ATTR polyneuropathy. While a sub-population had cardiomyopathy, the study was
not designed to assess cardiovascular outcomes as primary endpoints. There were five deaths
in the Inotersen arm and zero in the placebo arm, with four of the deaths in the treatment arm
considered unrelated to the drug.[12][13]

Experimental Protocols: A Glimpse into the
Methodologies

The following provides a high-level overview of the experimental designs of the key clinical
trials.
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Pivotal Clinical Trial Workflow for ATTR Therapies
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Figure 2: Simplified workflows of the pivotal clinical trials.

ATTR-ACT (Tafamidis)[3][10][12][14]

o Study Design: A Phase 3, multicenter, international, double-blind, placebo-controlled,
randomized, 3-arm study.
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Patient Population: 441 patients with wild-type or hereditary ATTR-CM.

Intervention: Patients were randomized in a 2:1:2 ratio to receive Tafamidis 80 mg,
Tafamidis 20 mg, or placebo daily for 30 months.

Primary Endpoint: A hierarchical analysis of all-cause mortality and the frequency of
cardiovascular-related hospitalizations.

APOLLO-B (Patisiran)[1][2][11][15][16]

Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, global
study.

Patient Population: 360 adult patients with ATTR amyloidosis (hereditary or wild-type) with
cardiomyopathy.

Intervention: Patients were randomized 1:1 to receive Patisiran 0.3 mg/kg or placebo
intravenously every three weeks for a 12-month double-blind period.

Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6-MWT) at 12 months.

HELIOS-B (Vutrisiran)[4][5][8][9][13]

Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: 655 patients with ATTR amyloidosis with cardiomyopathy.

Intervention: Patients were randomized 1:1 to receive Vutrisiran 25 mg or placebo via
subcutaneous injection once every 3 months for up to 36 months.

Primary Endpoint: A composite of all-cause mortality and recurrent cardiovascular events.

ATTRibute-CM (Acoramidis)[6][17][18][19][20]

Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

Patient Population: 632 patients with symptomatic ATTR-CM.
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« Intervention: Patients were randomized in a 2:1 fashion to either Acoramidis HCI 800 mg
twice daily or a matching placebo for 30 months.

» Primary Endpoint: A hierarchical analysis consisting of all-cause mortality, cumulative
frequency of cardiovascular-related hospitalization, change from baseline in NT-proBNP, and
change from baseline in 6-minute walk distance.

NEURO-TTR (Inotersen)[21][22][23][24][25]

o Study Design: A Phase 3 randomized, double-blind, placebo-controlled, international study.
o Patient Population: 172 patients with hereditary ATTR polyneuropathy.

« Intervention: Patients were randomized 2:1 to receive 300 mg of Inotersen or placebo via
weekly subcutaneous injection for 15 months.

e Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7
(mNIS+7) and the Norfolk Quality of Life Questionnaire-Diabetic Neuropathy (Norfolk QoL-
DN).

Conclusion

The treatment paradigm for Transthyretin Amyloidosis has evolved significantly with the advent
of TTR stabilizers and silencers. Tafamidis, as the first approved therapy for ATTR-CM,
demonstrated a significant reduction in mortality and cardiovascular hospitalizations. The
newer TTR stabilizer, Acoramidis, has also shown promising results in reducing a composite of
mortality and cardiovascular hospitalizations. The TTR silencers, Patisiran and Vutrisiran, have
shown efficacy in improving functional capacity and quality of life, with Vutrisiran also
demonstrating a significant reduction in a composite of mortality and recurrent cardiovascular
events. Inotersen has proven effective for the polyneuropathy associated with hereditary ATTR.

The choice of therapy will likely depend on a variety of factors including the specific ATTR
phenotype (cardiomyopathy vs. polyneuropathy), disease severity, patient preference for oral
versus injectable administration, and long-term safety and efficacy data. The ongoing research
and development in this field continue to offer hope for improved outcomes for patients with this
devastating disease. Future studies, including head-to-head comparisons and long-term
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observational data, will be crucial in further defining the optimal treatment strategies for

individuals with Transthyretin Amyloidosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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